molecular formula C24H30N4O7S B4557374 N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE

N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE

Cat. No.: B4557374
M. Wt: 518.6 g/mol
InChI Key: HVYKMIIVTLJCGR-UHFFFAOYSA-N
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Description

N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes an acetamidoethoxy group, a pyrrolidinyl group, and a benzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the acetamidoethoxy and pyrrolidinyl intermediates, followed by their coupling with the benzenesulfonamido group under controlled conditions. Common reagents used in these reactions include acetic anhydride, ethylene oxide, and pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may interact with glutamate receptors, affecting neurotransmission and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its diverse range of applications in research and industry highlight its versatility and importance .

Properties

IUPAC Name

N-[2-[2-(2-acetamidoethoxy)-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O7S/c1-17(29)25-11-14-34-22-10-5-19(16-23(22)35-15-12-26-18(2)30)27-36(32,33)21-8-6-20(7-9-21)28-13-3-4-24(28)31/h5-10,16,27H,3-4,11-15H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYKMIIVTLJCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)OCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE

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